2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide
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Description
2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C13H18N4O3 and its molecular weight is 278.312. The purity is usually 95%.
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Biological Activity
2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide, with the CAS number 793727-57-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C13H18N4O3, and it has a molecular weight of 278.31 g/mol. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various compounds similar to this compound. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring significantly influence antibacterial efficacy.
Key Findings:
- Compounds with electron-donating or electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µM) Range |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
Antifungal Activity
The antifungal potential of similar compounds has also been investigated, revealing promising results against various fungal strains.
Key Findings:
- The compound demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness.
Fungal Strain | MIC (µM) Range |
---|---|
Candida albicans | 16.69 - 78.23 |
Fusarium oxysporum | 56.74 - 222.31 |
Mechanism Insights:
- Enzyme Inhibition : Compounds targeting thymidylate synthase and histone deacetylases (HDAC) have shown promise in reducing tumor growth.
- Molecular Docking Studies : These studies suggest that modifications to the compound can enhance binding affinity to cancer-related targets .
Case Studies
- Study on Similar Compounds : Research into derivatives of similar structures revealed that introducing hydroxyl groups at specific positions on the phenyl ring improved antibacterial activity significantly .
- SAR Analysis : A comprehensive SAR analysis indicated that specific substitutions could lead to improved bioactivity against target pathogens, suggesting a pathway for further development of derivatives based on this scaffold .
Properties
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-(4-morpholin-4-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-12(16-19)9-13(18)15-10-1-3-11(4-2-10)17-5-7-20-8-6-17/h1-4,19H,5-9H2,(H2,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNVHORFJHDILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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